N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine NCGC00379308, also known as D3-ßArr, is a Positive Allosteric Modulator (PAM) of the TSH receptor. D3-ßArr potentiates the effect of TSH in stimulating β-Arr 1 translocation.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0536854
InChI: InChI=1S/C20H23N5/c1-15(16-7-3-2-4-8-16)22-19-17-9-5-6-10-18(17)23-20(24-19)25-13-11-21-12-14-25/h2-10,15,21H,11-14H2,1H3,(H,22,23,24)
SMILES: CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4
Molecular Formula: C20H23N5
Molecular Weight: 333.4 g/mol

N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine

CAS No.:

Cat. No.: VC0536854

Molecular Formula: C20H23N5

Molecular Weight: 333.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine -

Specification

Molecular Formula C20H23N5
Molecular Weight 333.4 g/mol
IUPAC Name N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine
Standard InChI InChI=1S/C20H23N5/c1-15(16-7-3-2-4-8-16)22-19-17-9-5-6-10-18(17)23-20(24-19)25-13-11-21-12-14-25/h2-10,15,21H,11-14H2,1H3,(H,22,23,24)
Standard InChI Key LOGWGZNWEWFTJV-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4
Canonical SMILES CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name is N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine . Its SMILES notation (CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4\text{CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4}) highlights the quinazoline core (positions 2 and 4), the piperazine moiety, and the 1-phenylethyl side chain . The InChIKey (IVHLLLANKSUTQN-UHFFFAOYSA-N) serves as a unique identifier for databases and patent registrations .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC21H24N4\text{C}_{21}\text{H}_{24}\text{N}_4
Molecular Weight332.4 g/mol
IUPAC NameN-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine
SMILESCC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4
InChIKeyIVHLLLANKSUTQN-UHFFFAOYSA-N

Structural Analysis

The quinazoline core is planar, with the piperazine ring adopting a chair conformation that enhances solubility and interaction with biological targets . The 1-phenylethyl group introduces hydrophobicity, potentially influencing blood-brain barrier permeability . X-ray crystallography data for this specific compound are unavailable, but related quinazoline-piperazine structures show hydrogen bonding between the amine groups and water molecules in aqueous environments .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine is documented, analogous quinazoline-piperazine hybrids are synthesized through:

  • Cyclocondensation: Reacting anthranilic acid derivatives with acyl chlorides to form 4H-benzo[d] oxazin-4-one intermediates .

  • Hydrazine Substitution: Introducing hydrazine hydrate to yield 3-aminoquinazolin-4(3H)-one derivatives .

  • Piperazine Coupling: Substituting chloro or bromo groups with piperazine under basic conditions .

For example, Patel et al. (2023) synthesized N-(4-oxo-2-(4-(piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide by reacting a chlorophenyl-quinazolinone precursor with piperazine in methanol .

Spectroscopic Characterization

Hypothetical characterization data for N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine can be inferred from analogs:

  • IR Spectroscopy: Peaks at 3,296 cm1^{-1} (N–H stretching) and 1,664 cm1^{-1} (C=O stretching) .

  • 1^1H NMR: Signals at δ 7.71 ppm (quinazoline aromatic protons) and δ 3.87 ppm (piperazine methylene groups) .

  • Mass Spectrometry: A molecular ion peak at m/z 332.4 .

Biological Relevance and Mechanisms

CNS-Targeting Activity

The 1-phenylethyl group’s hydrophobicity may enable CNS penetration, suggesting potential applications in neurological disorders. Piperazine-containing drugs like trifluoperazine (antipsychotic) and buspirone (anxiolytic) share structural similarities .

Industrial Applications and Patents

A patent search via WIPO PATENTSCOPE (linked to InChIKey IVHLLLANKSUTQN-UHFFFAOYSA-N) identifies this compound in claims related to "heterocyclic compounds for therapeutic use" . Specific applications remain confidential, but patents often cover pharmaceutical compositions targeting kinases or neurotransmitter receptors .

Future Research Directions

  • Biological Screening: Prioritize antimicrobial, anticancer, and CNS activity assays.

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Structural Optimization: Modify the phenylethyl group to enhance target selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator